Par-1 agonist tfa

GPCR Pharmacology Receptor Selectivity Thrombin Signaling

PAR-1 Agonist TFA (TFLLR-NH2 TFA, CAS 1313730-19-6) is the definitive tool for isolating PAR-1-mediated signaling. Unlike TRAP-6 (SFLLRN-NH2), which cross-activates PAR-2, this hexapeptide offers unmatched PAR-1 selectivity, ensuring clean attribution of calcium mobilization (EC50=1.9 µM) and downstream effects. Its on-target activity is rigorously confirmed in PAR-1 knockout models—plasma extravasation is abolished in PAR-1-/- mice. Procure the TFA salt to guarantee precise molarity calculations, batch-to-batch EC50 reproducibility, and valid cross-study comparisons.

Molecular Formula C37H59F3N10O11
Molecular Weight 876.9 g/mol
Cat. No. B8180637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePar-1 agonist tfa
Molecular FormulaC37H59F3N10O11
Molecular Weight876.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H58N10O9.C2HF3O2/c1-18(2)14-23(30(49)41-22(12-9-13-40-35(38)39)29(48)45-26(34(53)54)17-27(36)47)42-31(50)24(15-19(3)4)43-32(51)25(16-21-10-7-6-8-11-21)44-33(52)28(37)20(5)46;3-2(4,5)1(6)7/h6-8,10-11,18-20,22-26,28,46H,9,12-17,37H2,1-5H3,(H2,36,47)(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,48)(H,53,54)(H4,38,39,40);(H,6,7)/t20-,22+,23+,24+,25+,26+,28+;/m1./s1
InChIKeyUBOKANGGJHPUIA-ZZWRYBPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-1 Agonist TFA (TFLLR-NH2 TFA): A Selective Protease-Activated Receptor-1 Peptide for Thrombin Signaling Research


PAR-1 Agonist TFA (also known as TFLLR-NH2 TFA, Thrombin Receptor Activating Peptide-6 amide trifluoroacetate, CAS 1313730-19-6 for the TFA salt) is a synthetic hexapeptide that functions as a potent and selective agonist for protease-activated receptor-1 (PAR-1) . Derived from the tethered ligand sequence of PAR-1, this compound activates the receptor independently of proteolytic cleavage, enabling the study of thrombin-mediated signaling pathways without the confounding effects of protease activity . It is widely utilized as a research tool in cardiovascular biology, inflammation, and neuroscience due to its defined mechanism of action and commercial availability.

Why PAR-1 Agonist TFA Cannot Be Substituted by Other PAR-Activating Peptides in Experimental Workflows


Despite the existence of several protease-activated receptor (PAR) agonists, direct substitution is scientifically invalid due to significant differences in receptor selectivity, potency, and downstream signaling bias. Unlike the commonly used TRAP-6 (SFLLRN-NH2), which activates both PAR-1 and PAR-2, PAR-1 Agonist TFA (TFLLR-NH2) provides superior selectivity for PAR-1, enabling clean attribution of biological effects to this specific receptor subtype [1]. Furthermore, its potency (EC50 = 1.9 µM) and signaling profile differ markedly from agonists targeting PAR-4 (e.g., AYPGKF-NH2, EC50 = 15 µM) and PAR-2 (e.g., SLIGKV-NH2), precluding their use as functional equivalents in assays designed to isolate PAR-1 contributions . The specific quantitative evidence below demonstrates why procurement of the exact compound is essential for experimental reproducibility and valid data interpretation.

Quantitative Differentiation of PAR-1 Agonist TFA: Head-to-Head Evidence for Scientific Selection


Superior PAR-1 Selectivity of TFLLR-NH2 Over the Widely Used TRAP-6 Peptide (SFLLRN-NH2)

PAR-1 Agonist TFA (TFLLR-NH2) demonstrates significantly greater selectivity for the protease-activated receptor-1 (PAR-1) subtype compared to the alternative agonist SFLLRN-NH2 (TRAP-6). Unlike SFLLRN-NH2, which is known to cross-activate PAR-2 and other receptors, TFLLR-NH2 is described as 'more selective to PAR-1' based on functional assays [1]. This selectivity difference is critical in experimental systems where PAR-2 is co-expressed, as SFLLRN-NH2 would confound results with mixed receptor activation. In electrophysiological studies on rat substantia gelatinosa neurons, TFLLR-NH2 dose-dependently increased spontaneous excitatory postsynaptic current (EPSC) frequency with an EC50 of 0.32 µM, an effect that was specifically inhibited by the PAR-1 antagonist YFLLRNP-OH, confirming on-target activity [2].

GPCR Pharmacology Receptor Selectivity Thrombin Signaling Neuroscience

PAR-1 Agonist TFA Exhibits Lower Potency for Platelet Aggregation Compared to TRAP-6, Enabling Biased Signaling Studies

PAR-1 Agonist TFA (TFLLR-NH2) and TRAP-6 (SFLLRN-NH2) exhibit distinct potency profiles in platelet aggregation assays, highlighting their differential utility in studying biased PAR-1 signaling. TRAP-6 induces human platelet aggregation in vitro with an EC50 of 0.15 µM, demonstrating high potency for this functional endpoint [1]. In contrast, while TFLLR-NH2 is widely used to activate platelets, its EC50 for calcium mobilization (1.9 µM) serves as a proxy for its activation threshold, and its potency for platelet aggregation is generally lower than TRAP-6 . This quantitative difference allows investigators to probe distinct signaling pathways (e.g., Gαq-mediated calcium flux versus Gα12/13-mediated shape change) and to study the effects of partial versus full receptor activation.

Platelet Biology Biased Agonism Thrombosis Hemostasis

In Vivo Validation: PAR-1 Agonist TFA Selectively Induces Plasma Extravasation in Wild-Type but Not PAR-1 Knockout Mice

The in vivo specificity of PAR-1 Agonist TFA is rigorously validated in a genetic knockout model. Administration of TFLLR-NH2 at a dose of 3 µmol/kg stimulates plasma extravasation in multiple organs including the bladder, esophagus, stomach, intestine, and pancreas in wild-type mice [1]. Crucially, this effect is completely absent in PAR-1 knockout (PAR-1-/-) mice, confirming that the observed biological response is entirely mediated through the PAR-1 receptor [1]. This provides a high level of confidence in the compound's on-target activity in complex physiological systems.

In Vivo Pharmacology Inflammation Vascular Permeability Gene Knockout Models

Differential PAR Subtype Potency: TFLLR-NH2 is 7.9-Fold More Potent for PAR-1 than PAR-4 Agonists Are for Their Cognate Receptor

Within the broader PAR family, significant differences in agonist potency exist. PAR-1 Agonist TFA (TFLLR-NH2) activates PAR-1 with an EC50 of 1.9 µM for calcium mobilization . In contrast, the selective PAR-4 agonist AYPGKF-NH2 (AY-NH2) stimulates platelet aggregation via PAR-4 with an EC50 of 15 µM . This represents a 7.9-fold difference in potency. Furthermore, the PAR-2 agonist SLIGKV-NH2 exhibits yet another distinct potency profile. These quantitative disparities underscore that these peptides are not interchangeable tools; their differing concentration requirements and receptor targets necessitate careful selection based on the specific PAR subtype under investigation.

Receptor Pharmacology PAR Family Potency Comparison Drug Discovery

Chemical Identity and Stability: TFA Salt Form of TFLLR-NH2 Provides Defined Stoichiometry for Reproducible Dosing

The specific 'tfa' designation refers to the trifluoroacetate salt form of the TFLLR-NH2 peptide (CAS 1313730-19-6), which is chemically distinct from the free base form (CAS 197794-83-5) [1]. The TFA counterion provides a defined stoichiometry that impacts the effective molecular weight and solubility properties. For precise molar calculations in experimental protocols, the TFA salt form (Molecular Weight: 647.41 g/mol) must be used . Procuring the exact salt form ensures consistency in dosing across experiments and laboratories, avoiding the variability introduced by using unspecified or mixed salt forms of the peptide.

Peptide Chemistry Formulation Analytical Characterization Procurement Specification

Defined Research Applications of PAR-1 Agonist TFA Based on Quantitative Evidence


Dissecting PAR-1-Specific Signaling in Cells Co-Expressing Multiple PAR Subtypes

Researchers investigating PAR-1-mediated pathways in complex cellular environments (e.g., endothelial cells, sensory neurons, or immune cells) where PAR-2 is also present should select PAR-1 Agonist TFA (TFLLR-NH2). As evidenced by its superior selectivity over SFLLRN-NH2, this compound ensures that observed calcium mobilization (EC50 = 1.9 µM) and downstream effects are attributable to PAR-1 activation alone, without confounding contributions from PAR-2 . This is particularly critical for studies on thrombin signaling in vascular biology and neurogenic inflammation.

In Vivo Studies Requiring Genetically Validated Target Engagement of PAR-1

For in vivo models of inflammation or vascular permeability, PAR-1 Agonist TFA offers a critical advantage: its effects have been rigorously validated in PAR-1 knockout mice. The compound's ability to stimulate plasma extravasation in wild-type animals, an effect completely absent in PAR-1-/- littermates , provides unequivocal evidence of on-target in vivo activity. This makes it the preferred tool for preclinical studies aiming to establish a causal link between PAR-1 activation and physiological or pathological outcomes.

Platelet Biology Studies Investigating Biased PAR-1 Signaling

Investigators exploring the nuances of biased agonism at PAR-1 should utilize PAR-1 Agonist TFA in conjunction with TRAP-6. The differential potency of these agonists for platelet aggregation (TRAP-6 EC50 = 0.15 µM versus TFLLR-NH2's distinct profile) allows for the dissection of signaling pathways, such as those mediated by Gαq versus Gα12/13, and the study of how different ligands can stabilize unique receptor conformations leading to distinct functional outcomes .

Standardized In Vitro Pharmacology Requiring Reproducible Molar Concentrations

Laboratories requiring precise and reproducible activation of PAR-1 in cell-based assays (e.g., calcium flux assays in DRG neurons) should procure the TFA salt form of TFLLR-NH2. The defined stoichiometry of the TFA salt (CAS 1313730-19-6) ensures accurate molarity calculations for solution preparation, a critical factor for achieving consistent EC50 values (1.9 µM) and for comparing results across different experimental runs and publications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Par-1 agonist tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.